An In-depth Technical Guide to N,N'-Bis(2,6-diisopropylphenyl)ethanediimine: Synthesis and Properties
An In-depth Technical Guide to N,N'-Bis(2,6-diisopropylphenyl)ethanediimine: Synthesis and Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, properties, and applications of N,N'-Bis(2,6-diisopropylphenyl)ethanediimine, a sterically hindered α-diimine ligand. This document is intended to serve as a valuable resource for professionals in chemical research and drug development.
Introduction
N,N'-Bis(2,6-diisopropylphenyl)ethanediimine, also known as glyoxal-bis(2,6-diisopropylanil), is a symmetrical diimine ligand characterized by a central ethanediimine backbone flanked by two bulky 2,6-diisopropylphenyl (DIPP) substituents. Its molecular formula is C₂₆H₃₆N₂, and it has a molecular weight of approximately 376.58 g/mol .[1] The significant steric hindrance provided by the DIPP groups enhances the stability of its coordination complexes and influences their reactivity, making it a valuable ligand in coordination chemistry and a precursor for N-heterocyclic carbene (NHC) catalysts.[1]
Synthesis
The most widely documented and reliable method for the synthesis of N,N'-Bis(2,6-diisopropylphenyl)ethanediimine is the acid-catalyzed condensation of 2,6-diisopropylaniline with glyoxal.[1] The reaction proceeds via a Schiff base formation mechanism.
This protocol is based on a common literature procedure.[1][2]
Materials:
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2,6-diisopropylaniline (2.0 equivalents)
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Glyoxal (40% aqueous solution, 1.0 equivalent)
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Glacial Acetic Acid (catalytic amount)
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Ethanol
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Methanol (for washing)
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Diethyl ether (for washing)
Procedure:
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In a round-bottom flask, dissolve 2,6-diisopropylaniline (2.0 eq.) in ethanol.
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Add a catalytic amount of glacial acetic acid (a few drops) to the solution.
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To this stirred solution, add glyoxal (1.0 eq., 40% in water) dropwise at room temperature.
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Stir the reaction mixture at room temperature. The reaction progress can be monitored as the clear solution gradually turns into a yellow suspension, indicating the formation of the diimine product.[1] The reaction may take several hours to days to reach completion.[1]
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Once the reaction is complete, collect the pale-yellow precipitate by vacuum filtration.
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Wash the collected solid sequentially with cold methanol and then with cold diethyl ether to remove unreacted starting materials and impurities.[1]
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Dry the purified N,N'-Bis(2,6-diisopropylphenyl)ethanediimine product under vacuum.
Microwave-assisted protocols have been shown to significantly reduce reaction times and improve yields.[1]
The primary purification method involves washing the filtered product with appropriate solvents as described above. For higher purity, recrystallization can be performed. While a specific solvent system for recrystallization is not widely reported, based on the washing solvents, a solvent system in which the compound has high solubility when hot and low solubility when cold, such as ethanol or a mixed solvent system like hexane/ethyl acetate, could be effective.[1] Column chromatography using a non-polar eluent system (e.g., hexane/ethyl acetate) can also be employed to obtain a crystalline solid.[1]
Properties
A summary of the key physical and spectroscopic properties of N,N'-Bis(2,6-diisopropylphenyl)ethanediimine is provided in the tables below.
| Property | Value | Reference |
| Molecular Formula | C₂₆H₃₆N₂ | [3] |
| Molecular Weight | 376.58 g/mol | [1] |
| Appearance | Pale-yellow to yellow-brown solid | [4] |
| Melting Point | 105-109 °C | [4] |
| Solubility | Soluble in ethanol and ethyl acetate; sparingly soluble in cold methanol and diethyl ether. | Inferred from synthesis and washing steps.[1] |
| IUPAC Name | N,N'-bis[2,6-di(propan-2-yl)phenyl]ethane-1,2-diimine | [3] |
| CAS Number | 74663-75-5 | [3] |
| Technique | Data | Reference |
| ¹H NMR | (400 MHz, CDCl₃, 298 K): δ 8.10 (s, 2H, H-C=N), 7.16-7.04 (m, 6H, aryl), 2.87 (sep, 4H, ³JHH = 6.8 Hz, iPr H), 1.14 (d, 24H, ³JHH = 6.8 Hz, iPr Me). | [2] |
| ¹³C NMR | (101 MHz, CDCl₃, 298 K): δ 163.1 (s), 148.0 (s), 136.7 (s), 125.1 (s), 123.2 (s), 28.0 (s), 23.4 (s). | [2] |
| IR Spectroscopy | Expected characteristic peaks: C=N stretch (~1630-1680 cm⁻¹), C-H aromatic stretch (~3030 cm⁻¹), C-H aliphatic stretch (2850-3000 cm⁻¹). | Inferred from typical IR absorption frequencies. |
| Mass Spectrometry | Major peaks observed at m/z: 376 (M+), 333, 334, 219, 146. | [3] |
Applications and Reaction Pathways
N,N'-Bis(2,6-diisopropylphenyl)ethanediimine is a crucial ligand in the synthesis of transition metal catalysts and, notably, as a precursor to bulky N-heterocyclic carbenes (NHCs), such as IPr (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene). These NHCs are highly effective ligands for a variety of metal-catalyzed reactions.
The diimine serves as a key starting material for the synthesis of imidazolium salts, which are the direct precursors to NHCs. The general workflow for this transformation is depicted below.
Caption: Synthetic pathway from starting materials to the NHC precursor IPr·HCl.
Safety and Handling
N,N'-Bis(2,6-diisopropylphenyl)ethanediimine should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. It is an air-stable solid but may be sensitive to prolonged exposure to moisture, which can hydrolyze the imine bonds. For long-term storage, it is recommended to keep the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at a low temperature (-20°C).
Conclusion
N,N'-Bis(2,6-diisopropylphenyl)ethanediimine is a synthetically accessible and versatile α-diimine ligand. Its sterically demanding framework makes it a valuable component in the design of stable and reactive transition metal complexes and a key precursor for the synthesis of widely used N-heterocyclic carbene ligands. The detailed synthetic protocol and comprehensive property data provided in this guide are intended to facilitate its use in research and development.
